4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole
Overview
Description
4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole is a chemical compound with the CAS Number: 1239277-96-3 . It has a molecular weight of 387.9 .
Synthesis Analysis
The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole (BTZ) motif has been extensively researched . A library of 26 D–A compounds based on the BTZ group has been synthesized . By varying the donor groups while keeping the BTZ acceptor group the same, the photocatalyst’s optoelectronic and photophysical properties have been systematically modified .Molecular Structure Analysis
The electronic structure and delocalization in benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), and 4,8-dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) were studied using X-ray diffraction analysis and ab initio calculations by EDDB and GIMIC methods .Chemical Reactions Analysis
Electron donor–acceptor (D–A) systems based on the BTZ motif have been used in photovoltaics or as fluorescent sensors . These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis
4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole has a molecular weight of 387.9 .Scientific Research Applications
Organic Electronics
BDBT: serves as a monomer for the synthesis of light-emitting and conducting polymers . These polymers are crucial in the development of organic electronics, which include flexible displays, photovoltaic cells, and organic light-emitting diodes (OLEDs). The bromine atoms in BDBT enhance its reactivity in aromatic nucleophilic substitution reactions, which is beneficial for creating various electronic components.
Organic Photovoltaics
The electron-withdrawing nature of BDBT makes it an attractive building block for organic photovoltaic components . Its incorporation into solar cell materials can improve power conversion efficiencies due to its ability to facilitate electron delocalization and charge transfer processes.
Dye-Sensitized Solar Cells
BDBT derivatives have been used to create novel organic sensitizers for dye-sensitized solar cells (DSSCs) . These sensitizers, which absorb sunlight and convert it into electrical energy, benefit from BDBT’s electron-deficient properties, leading to narrow HOMO-LUMO gaps and improved photovoltaic performance.
Fluorescent Sensors
The benzo[c][1,2,5]thiadiazole core of BDBT is known for its fluorescent properties, making it suitable for use in fluorescent sensors . These sensors can detect various environmental and biological analytes by emitting light upon interaction with specific molecules.
Organophotocatalysis
BDBT-based compounds have potential applications as visible-light organophotocatalysts . These catalysts can initiate and accelerate chemical reactions upon exposure to visible light, which is a greener alternative to traditional energy-intensive processes.
Synthesis of OLEDs and Organic Solar Cell Components
The reactivity of BDBT, especially in cross-coupling reactions, is essential for the synthesis of components used in OLEDs and organic solar cells . The selective formation of mono-arylated derivatives of BDBT allows for fine-tuning the electronic properties of these components, which is critical for optimizing device performance.
Safety And Hazards
The safety information for 4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole is available in the Material Safety Data Sheet (MSDS) . It is recommended to avoid heat, flames, and sparks . Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen bromide, and sulfur oxides .
properties
IUPAC Name |
4-bromo-7-(dibromomethyl)-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3N2S/c8-4-2-1-3(7(9)10)5-6(4)12-13-11-5/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSKOKXCCSNUII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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